Cas no 87698-96-2 (Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-)

Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- structure
87698-96-2 structure
Product Name:Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-
CAS No:87698-96-2
MF:C15H15N3
MW:237.299702882767
CID:653290
PubChem ID:11499648
Update Time:2025-04-19

Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-
    • 2-[(2-piperidin-1-ylphenyl)methylidene]propanedinitrile
    • DTXSID50467629
    • 87698-96-2
    • Inchi: 1S/C15H15N3/c16-11-13(12-17)10-14-6-2-3-7-15(14)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2
    • InChI Key: FUENHOWAPWAUMX-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2/C=C(\C#N)/C#N)CCCCC1

Computed Properties

  • Exact Mass: 237.126597491g/mol
  • Monoisotopic Mass: 237.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 50.8Ų

Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- Related Literature

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